molecular formula C11H9NO2S2 B14920393 (5Z)-5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14920393
M. Wt: 251.3 g/mol
InChI Key: TZKNKVSXJSTKDZ-TWGQIWQCSA-N
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Description

5-[(2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE: is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a hydroxyphenyl group and a methylene bridge, contributing to its unique chemical properties. Thiazolidinones are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 2-hydroxybenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring can yield thiazolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, 5-[(2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine: The compound has been investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as fluorescence. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-[(2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

    Thiazolidin-4-one: A closely related compound with similar biological activities.

    2-Phenyl-1,3-thiazolidin-4-one: Another thiazolidinone derivative with antimicrobial properties.

    4-Thiazolidinone: A simpler thiazolidinone compound used in various chemical and biological studies.

Uniqueness: 5-[(2-HYDROXYPHENYL)METHYLENE]-3-METHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to the presence of the hydroxyphenyl group and the methylene bridge, which enhance its chemical reactivity and biological activity. The combination of these structural features makes it a versatile compound with a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C11H9NO2S2

Molecular Weight

251.3 g/mol

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9NO2S2/c1-12-10(14)9(16-11(12)15)6-7-4-2-3-5-8(7)13/h2-6,13H,1H3/b9-6-

InChI Key

TZKNKVSXJSTKDZ-TWGQIWQCSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC=C2O)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2O)SC1=S

Origin of Product

United States

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